Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride
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Overview
Description
Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride is a chiral compound that belongs to the class of hexahydrothieno[3,4-c]pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride typically involves a multi-step process. The initial step often includes the cyclization of suitable precursors under acidic or basic conditions. Various catalysts such as Lewis acids might be employed to facilitate the reaction. Specific conditions like temperature control and solvent selection are crucial to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, the synthesis is optimized to maximize efficiency and minimize cost. This involves the selection of readily available starting materials and the utilization of automated reaction systems. Industrial processes also focus on environmental sustainability by implementing green chemistry principles to reduce waste and energy consumption.
Types of Reactions
Oxidation: : this compound can undergo oxidation reactions, typically facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: : This compound can also participate in reduction reactions, often using reagents such as sodium borohydride or lithium aluminum hydride, converting certain functional groups to more reduced states.
Substitution: : Substitution reactions may occur, particularly nucleophilic substitution where nucleophiles replace specific groups within the molecule under controlled conditions.
Common Reagents and Conditions: The common reagents involved in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary, but maintaining precise temperature and pH is crucial for achieving the desired outcome.
Major Products Formed: The major products depend on the specific reaction and conditions applied. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride is often used as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various synthetic pathways.
Biology: Biologically, this compound is studied for its potential role in modulating biochemical pathways. Its interaction with specific enzymes or receptors can elucidate mechanisms of action for various biological processes.
Medicine: In medicine, the compound is explored for its therapeutic potential. Studies have investigated its efficacy in treating conditions such as inflammatory diseases and certain cancers due to its interaction with specific molecular targets.
Industry: Industrially, the compound is used in the production of pharmaceuticals and as a chemical intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride often involves its interaction with specific molecular targets such as enzymes or receptors. The compound's unique structure allows it to bind selectively to these targets, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes and resulting in therapeutic effects.
Similar Compounds
Hexahydrothieno[3,4-c]pyrrole derivatives
3a-methylhexahydro-1H-thieno[3,4-c]pyrrole
Comparison: Compared to similar compounds, this compound stands out due to its specific stereochemistry, which can influence its binding affinity and selectivity for molecular targets. This unique structural feature often translates to enhanced efficacy and reduced side effects in therapeutic applications.
This compound's versatility and potential for a broad range of applications make it a valuable subject of scientific research and industrial interest
Properties
IUPAC Name |
(3aR,6aS)-3a-methyl-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole 2,2-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-7-4-8-2-6(7)3-11(9,10)5-7;/h6,8H,2-5H2,1H3;1H/t6-,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNNUPAPNZKLDC-UOERWJHTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC1CS(=O)(=O)C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CNC[C@H]1CS(=O)(=O)C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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